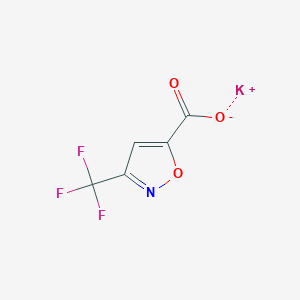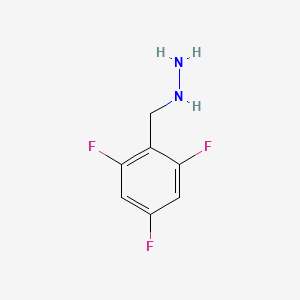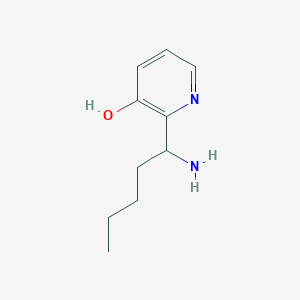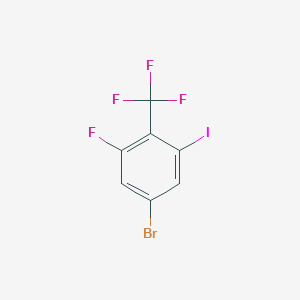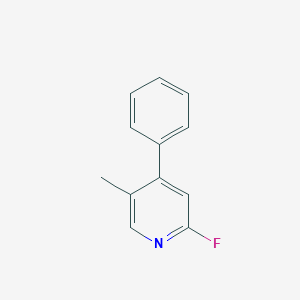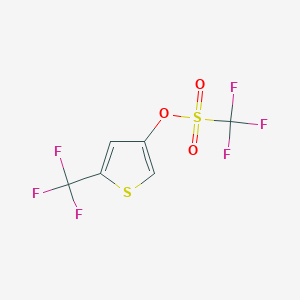
5-(Trifluoromethyl)thiophen-3-yl trifluoromethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Trifluoromethyl)thiophen-3-yl trifluoromethanesulfonate is a chemical compound known for its unique structure and reactivity It features a thiophene ring substituted with a trifluoromethyl group and a trifluoromethanesulfonate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)thiophen-3-yl trifluoromethanesulfonate typically involves the trifluoromethylation of thiophene derivatives. One common method includes the use of trifluoromethylating agents such as Umemoto’s reagent or trifluoromethyl iodide in the presence of a catalyst like copper or palladium . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-(Trifluoromethyl)thiophen-3-yl trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can yield thiol derivatives.
Coupling Reactions: It can be used in cross-coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines, alcohols, and thiols for substitution reactions. Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used for oxidation, while reducing agents like lithium aluminum hydride are employed for reduction reactions. Catalysts like palladium or copper are often used in coupling reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted thiophenes, while oxidation can produce sulfoxides or sulfones.
Aplicaciones Científicas De Investigación
5-(Trifluoromethyl)thiophen-3-yl trifluoromethanesulfonate has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound’s unique electronic properties make it useful in the development of advanced materials such as organic semiconductors and conductive polymers.
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Chemical Biology: The compound is used in labeling and probing studies to understand biological processes at the molecular level.
Mecanismo De Acción
The mechanism of action of 5-(Trifluoromethyl)thiophen-3-yl trifluoromethanesulfonate involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins or enzymes. The trifluoromethanesulfonate group can act as a leaving group in substitution reactions, facilitating the formation of covalent bonds with nucleophilic residues in biological targets .
Comparación Con Compuestos Similares
Similar Compounds
- 5-(Trifluoromethyl)dibenzothiophenium trifluoromethanesulfonate
- 2,8-Difluoro-5-(trifluoromethyl)-5H-dibenzo[b,d]thiophen-5-ium trifluoromethanesulfonate
- Trifluoromethyl iodide
- Umemoto’s reagent
Uniqueness
5-(Trifluoromethyl)thiophen-3-yl trifluoromethanesulfonate is unique due to its combination of a thiophene ring with both trifluoromethyl and trifluoromethanesulfonate groups. This structure imparts distinct electronic and steric properties, making it highly reactive and versatile in various chemical transformations .
Propiedades
Número CAS |
827322-77-0 |
|---|---|
Fórmula molecular |
C6H2F6O3S2 |
Peso molecular |
300.2 g/mol |
Nombre IUPAC |
[5-(trifluoromethyl)thiophen-3-yl] trifluoromethanesulfonate |
InChI |
InChI=1S/C6H2F6O3S2/c7-5(8,9)4-1-3(2-16-4)15-17(13,14)6(10,11)12/h1-2H |
Clave InChI |
WXEXFRNOWBEKGU-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC=C1OS(=O)(=O)C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Methoxy-2-(methylthio)benzo[d]thiazole](/img/structure/B12965929.png)
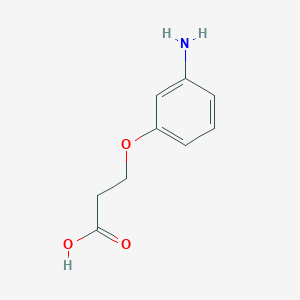

![3-Amino-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile](/img/structure/B12965938.png)
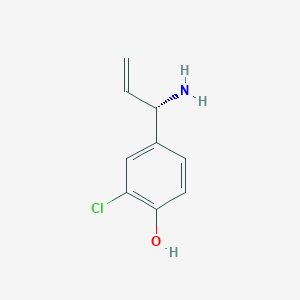
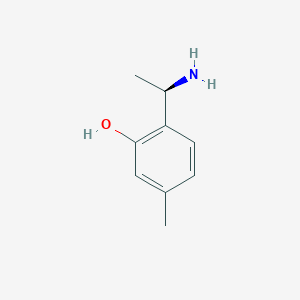
![2-Chloro-3-fluoro-5-oxo-5H-benzo[4,5]thiazolo[3,2-a][1,8]naphthyridine-6-carboxylic acid](/img/structure/B12965962.png)
